molecular formula C18H25N3O2 B6981256 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-methylbutoxy)phenyl]acetamide

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-methylbutoxy)phenyl]acetamide

Cat. No.: B6981256
M. Wt: 315.4 g/mol
InChI Key: MXPBGBVSORRPHF-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-[2-(3-methylbutoxy)phenyl]acetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2

Properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-methylbutoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-12(2)9-10-23-17-8-6-5-7-16(17)19-18(22)11-15-13(3)20-21-14(15)4/h5-8,12H,9-11H2,1-4H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPBGBVSORRPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)NC2=CC=CC=C2OCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-methylbutoxy)phenyl]acetamide typically involves the following steps:

  • Formation of 3,5-Dimethyl-1H-pyrazol-4-yl Acetic Acid: This can be achieved by reacting acetic acid with 3,5-dimethyl-1H-pyrazole in the presence of a suitable catalyst.

  • Activation of the Acid: The acetic acid derivative is activated using reagents such as thionyl chloride to form the corresponding acyl chloride.

  • Coupling with 2-(3-Methylbutoxy)phenylamine: The activated acyl chloride is then reacted with 2-(3-methylbutoxy)phenylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.

  • Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Agriculture: It may serve as a precursor for the synthesis of herbicides or pesticides.

  • Materials Science: It can be utilized in the creation of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-methylbutoxy)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

  • 2-(3,5-Dimethyl-1H-pyrazol-4-yl)thiazolo[4,5-b]pyridine: This compound shares the pyrazole core but has a different substituent on the pyrazole ring.

  • 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole: Another pyrazole derivative with a different functional group.

Uniqueness: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-[2-(3-methylbutoxy)phenyl]acetamide is unique due to its specific combination of substituents, which can influence its reactivity, stability, and biological activity. This makes it a valuable compound for targeted applications in various fields.

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